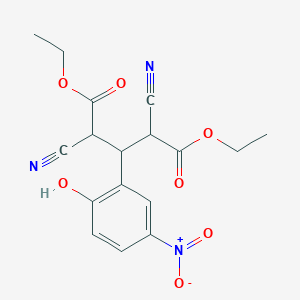
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is a complex organic compound with the molecular formula C17H17N3O7 and a molecular weight of 375.33278 . This compound is known for its unique structural features, which include cyano groups, a hydroxy group, and a nitro group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and nitro groups, play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-methylphenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-chlorophenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-bromophenyl}pentanedioate
Uniqueness
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C17H17N3O7 |
|---|---|
Molekulargewicht |
375.3g/mol |
IUPAC-Name |
diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C17H17N3O7/c1-3-26-16(22)12(8-18)15(13(9-19)17(23)27-4-2)11-7-10(20(24)25)5-6-14(11)21/h5-7,12-13,15,21H,3-4H2,1-2H3 |
InChI-Schlüssel |
XWFQUQOVBHAUKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















